4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves multiple steps:
Acylation: The process begins with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in the presence of sulfuric acid to form 2-methyl-5-phenyloxazole.
Industrial Production Methods
In industrial settings, the synthesis may be optimized to reduce the number of steps and minimize waste. For example, combining the cyclization and sulfochlorination steps in a one-pot reaction can improve efficiency and reduce the formation of acidic waste .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions.
Industrial Chemistry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways: It may affect various biochemical pathways, depending on the specific enzyme or receptor it targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A related compound with similar structural features but different functional groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with a trifluoromethyl group instead of the oxazole ring.
Uniqueness
4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to its specific combination of the oxazole ring and the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10ClNO3S |
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Molecular Weight |
271.72 g/mol |
IUPAC Name |
4-(3-ethyl-1,2-oxazol-5-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-9-7-11(16-13-9)8-3-5-10(6-4-8)17(12,14)15/h3-7H,2H2,1H3 |
InChI Key |
FXBUJBKDIHPYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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